(3Z)-3-[(3,4-dichlorophenyl)hydrazinylidene]-1-phenylindol-2-one
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Overview
Description
The compound identified by the Chemical Abstracts Service (CAS) number 5902685 is a chemical entity with various applications in scientific research and industry. This compound is known for its unique chemical properties and reactivity, making it a subject of interest in multiple fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(3,4-dichlorophenyl)hydrazinylidene]-1-phenylindol-2-one involves specific reaction conditions and reagents. The exact synthetic route can vary, but it typically involves the use of organic solvents and catalysts to facilitate the reaction. Detailed information on the synthetic routes and reaction conditions can be found in specialized chemical literature and patents .
Industrial Production Methods
Industrial production of this compound is carried out using large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process involves stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[(3,4-dichlorophenyl)hydrazinylidene]-1-phenylindol-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.
Scientific Research Applications
(3Z)-3-[(3,4-dichlorophenyl)hydrazinylidene]-1-phenylindol-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe to study biological processes.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3Z)-3-[(3,4-dichlorophenyl)hydrazinylidene]-1-phenylindol-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its chemical structure and the biological system in which it is used. Detailed studies on its mechanism of action can provide insights into its effects at the molecular level .
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research and industry. Its unique chemical properties and reactivity make it a valuable tool for researchers and industrial chemists alike.
Properties
IUPAC Name |
(3Z)-3-[(3,4-dichlorophenyl)hydrazinylidene]-1-phenylindol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O/c21-16-11-10-13(12-17(16)22)23-24-19-15-8-4-5-9-18(15)25(20(19)26)14-6-2-1-3-7-14/h1-12,23H/b24-19- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOPEZGJGBWELB-CLCOLTQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NNC4=CC(=C(C=C4)Cl)Cl)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3/C(=N/NC4=CC(=C(C=C4)Cl)Cl)/C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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